molecular formula C21H24Cl2N2O5S B4051267 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide

Cat. No.: B4051267
M. Wt: 487.4 g/mol
InChI Key: GGZWUNCXMLNRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with 3,5-dichloro and 4-ethoxy groups, linked via a sulfonyl bridge to a 2,6-dimethylmorpholine moiety. Such structural attributes suggest applications in medicinal chemistry, agrochemicals, or materials science, though specific uses require further validation .

Properties

IUPAC Name

3,5-dichloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O5S/c1-4-29-20-18(22)9-15(10-19(20)23)21(26)24-16-5-7-17(8-6-16)31(27,28)25-11-13(2)30-14(3)12-25/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZWUNCXMLNRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) N’-{4-[(2,6-Dimethylmorpholin-4-yl)Sulfonyl]Benzoyl}-3,5-Dimethoxybenzohydrazide
  • Key Differences : Replaces the dichloro-ethoxybenzamide with a dimethoxybenzohydrazide group.
  • Methoxy groups reduce lipophilicity compared to chloro substituents, affecting membrane permeability .
(b) N-{4-[(2,6-Dimethylmorpholin-4-yl)Sulfonyl]Phenyl}-4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxamide
  • Key Differences : Substitutes the dichloro-ethoxybenzamide with a dihydropyridazine-carboxamide group.
  • Impact : The dihydropyridazine ring introduces aromaticity and redox activity, which may enhance binding to enzymes like cyclooxygenases or kinases. This structural variation highlights the importance of the benzamide’s electronic profile in modulating biological activity .

Functional Group Variants

(a) N-(4-Amino-3,5-Dichlorophenyl)-4-Nitrobenzenesulfonamide
  • Key Differences : Replaces the morpholine-sulfonyl-benzamide framework with a nitrobenzenesulfonamide group.
  • Impact: The nitro group increases electrophilicity, enabling covalent interactions with nucleophilic residues in proteins.
(b) 4-Chloro-N-{5-[(4-Methoxyphenyl)Methyl]-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl}Benzenesulfonamide
  • Key Differences : Incorporates a triazine ring and methoxyphenylmethyl group instead of the benzamide-morpholine system.
  • Impact : The triazine core offers multiple hydrogen-bonding sites, favoring interactions with DNA or enzymes like dihydrofolate reductase. This contrast underscores the role of heterocyclic cores in determining mechanistic pathways .

Comparative Data Table

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications
3,5-Dichloro-N-{4-[(2,6-Dimethylmorpholin-4-yl)Sulfonyl]Phenyl}-4-Ethoxybenzamide 3,5-Cl; 4-OEt; morpholine-sulfonyl ~480.3* Enzyme inhibition, agrochemicals
N’-{4-[(2,6-Dimethylmorpholin-4-yl)Sulfonyl]Benzoyl}-3,5-Dimethoxybenzohydrazide 3,5-OMe; benzohydrazide ~505.4* Antimicrobial agents, chelators
N-{4-[(2,6-Dimethylmorpholin-4-yl)Sulfonyl]Phenyl}-4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxamide Dihydropyridazine-carboxamide ~513.5* Kinase inhibitors, anti-inflammatory
N-(4-Amino-3,5-Dichlorophenyl)-4-Nitrobenzenesulfonamide 4-NO₂; sulfonamide ~376.2 Proteomics, covalent inhibitors

*Estimated based on structural analogs.

Research Findings and Implications

  • Morpholine-Sulfonyl Group : Compounds retaining this moiety (e.g., target compound and ) exhibit enhanced solubility in polar solvents compared to purely aromatic analogs, facilitating formulation in biological assays .
  • Chloro vs. Methoxy Substitutents : Chloro groups increase logP values by ~1.5 units compared to methoxy, suggesting improved blood-brain barrier penetration for neuroactive targets .
  • Dihydropyridazine vs. Benzamide Cores : Dihydropyridazine derivatives demonstrate 10–100× higher potency in kinase inhibition assays, likely due to π-π stacking with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.